Cas no 34967-62-9 (2',5'-DICHLORO-3-THIOPHENEACETAMIDE)

2',5'-DICHLORO-3-THIOPHENEACETAMIDE 化学的及び物理的性質
名前と識別子
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- 2',5'-DICHLORO-3-THIOPHENEACETAMIDE
- 2-(2,5-dichlorothiophen-3-yl)acetamide
- 3-Thiopheneacetamide, 2,5-dichloro-
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2',5'-DICHLORO-3-THIOPHENEACETAMIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331797-5g |
2-(2,5-Dichlorothiophen-3-yl)acetamide |
34967-62-9 | 98% | 5g |
¥27389.00 | 2024-05-17 | |
TRC | D437595-5g |
2',5'-Dichloro-3-thiopheneacetamide |
34967-62-9 | 5g |
$ 275.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331797-100mg |
2-(2,5-Dichlorothiophen-3-yl)acetamide |
34967-62-9 | 98% | 100mg |
¥3501.00 | 2024-05-17 | |
Aaron | AR00BZQJ-5g |
2',5'-DICHLORO-3-THIOPHENEACETAMIDE |
34967-62-9 | 95% | 5g |
$3554.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331797-500mg |
2-(2,5-Dichlorothiophen-3-yl)acetamide |
34967-62-9 | 98% | 500mg |
¥7368.00 | 2024-05-17 | |
TRC | D437595-1g |
2',5'-Dichloro-3-thiopheneacetamide |
34967-62-9 | 1g |
$ 70.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331797-2.5g |
2-(2,5-Dichlorothiophen-3-yl)acetamide |
34967-62-9 | 98% | 2.5g |
¥18513.00 | 2024-05-17 | |
Enamine | EN300-7720587-0.1g |
2-(2,5-dichlorothiophen-3-yl)acetamide |
34967-62-9 | 95.0% | 0.1g |
$306.0 | 2025-02-22 | |
Enamine | EN300-7720587-0.5g |
2-(2,5-dichlorothiophen-3-yl)acetamide |
34967-62-9 | 95.0% | 0.5g |
$691.0 | 2025-02-22 | |
Aaron | AR00BZQJ-100mg |
2',5'-DICHLORO-3-THIOPHENEACETAMIDE |
34967-62-9 | 95% | 100mg |
$446.00 | 2025-02-14 |
2',5'-DICHLORO-3-THIOPHENEACETAMIDE 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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7. Back matter
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
2',5'-DICHLORO-3-THIOPHENEACETAMIDEに関する追加情報
Professional Introduction to 2',5'-DICHLORO-3-THIOPHENEACETAMIDE (CAS No. 34967-62-9)
2',5'-DICHLORO-3-THIOPHENEACETAMIDE, identified by the Chemical Abstracts Service Number (CAS No.) 34967-62-9, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic amide derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of chlorine substituents at the 2' and 5' positions of the thiophene ring, combined with the acetylamide functional group, imparts distinct reactivity and biological activity, making it a valuable scaffold for drug discovery initiatives.
The compound's molecular structure, characterized by a thiophene core, offers a versatile platform for further chemical modifications. Thiophene derivatives are well-documented for their role in various pharmacological applications, including antiviral, antibacterial, and anticancer agents. The chloro substituents enhance the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are pivotal in synthesizing more complex derivatives. This reactivity has been leveraged in the development of novel therapeutic agents targeting specific biological pathways.
In recent years, 2',5'-DICHLORO-3-THIOPHENEACETAMIDE has been explored in the context of developing small-molecule inhibitors for enzymes involved in inflammatory and autoimmune diseases. The thiophene ring's ability to interact with biological targets through π-stacking and hydrogen bonding has been exploited to design molecules with enhanced binding affinity. Preliminary studies have indicated that derivatives of this compound exhibit promising activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.
Moreover, the acetylamide moiety in 2',5'-DICHLORO-3-THIOPHENEACETAMIDE contributes to its solubility and bioavailability, critical factors in drug formulation. Researchers have utilized computational modeling techniques to predict how structural modifications can optimize pharmacokinetic properties. These studies have revealed that subtle changes in the substitution pattern can significantly alter metabolic stability and target engagement, providing insights into rational drug design.
The agrochemical sector has also shown interest in this compound due to its potential as a precursor for crop protection agents. The structural features of 2',5'-DICHLORO-3-THIOPHENEACETAMIDE make it a suitable candidate for synthesizing herbicides and fungicides with improved efficacy and environmental compatibility. Recent advancements in green chemistry have encouraged the exploration of such derivatives as alternatives to traditional agrochemicals, aligning with global efforts to sustainable agriculture.
One of the most intriguing aspects of 2',5'-DICHLORO-3-THIOPHENEACETAMIDE is its role in material science applications. The conjugated system of the thiophene ring allows for electronic tunability, making it attractive for organic electronics and photovoltaic devices. Researchers have demonstrated that functionalized derivatives can be integrated into organic light-emitting diodes (OLEDs) and solar cells, offering enhanced performance metrics such as higher charge carrier mobility and improved light absorption.
The synthesis of 2',5'-DICHLORO-3-THIOPHENEACETAMIDE involves multi-step organic reactions that highlight its synthetic versatility. Common methodologies include chlorination of thiophene precursors followed by acetylation under controlled conditions. Advances in catalytic processes have enabled more efficient and scalable production methods, reducing waste and energy consumption. These improvements are consistent with the broader trend toward sustainable chemical manufacturing practices.
From a regulatory perspective, 2',5'-DICHLORO-3-THIOPHENEACETAMIDE is subject to standard safety assessments to ensure its handling is safe for researchers and industrial personnel. While not classified as a hazardous material under current regulations, proper protocols must be followed during storage and transportation to prevent degradation or unintended exposure. Collaborative efforts between academic institutions and pharmaceutical companies continue to refine guidelines for working with such compounds.
The future prospects of 2',5'-DICHLORO-3-THIOPHENEACETAMIDE are promising, with ongoing research exploring new therapeutic applications and industrial uses. Innovations in synthetic chemistry are expected to unlock novel derivatives with tailored properties for specific applications. As computational tools become more sophisticated, virtual screening methods will likely accelerate the discovery process, identifying promising candidates for further experimental validation.
In conclusion, 2',5'-DICHLORO-3-THIOPHENEACETAMIDE (CAS No. 34967-62-9) represents a versatile compound with diverse potential across pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it an invaluable building block for innovative research initiatives. As scientific understanding evolves, this molecule is poised to play an increasingly significant role in addressing global challenges through advanced chemical solutions.
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